Cas no 1258637-83-0 (4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidine)

4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core linked to a piperidine moiety. This structure imparts significant versatility in medicinal chemistry, particularly as a scaffold for kinase inhibitors and other biologically active molecules. Its fused bicyclic system enhances binding affinity and selectivity toward target proteins, while the piperidine group offers opportunities for further derivatization to optimize pharmacokinetic properties. The compound's rigid framework contributes to improved metabolic stability, making it a valuable intermediate in drug discovery. Its synthetic accessibility and potential for structural modifications further underscore its utility in developing novel therapeutics targeting cancer, inflammation, and CNS disorders.
4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidine structure
1258637-83-0 structure
Product name:4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidine
CAS No:1258637-83-0
MF:C11H14N4
Molecular Weight:202.255661487579
CID:5971073
PubChem ID:82397084

4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidine 化学的及び物理的性質

名前と識別子

    • 4-{pyrazolo[1,5-a]pyrimidin-3-yl}piperidine
    • 1258637-83-0
    • EN300-738453
    • 4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidine
    • インチ: 1S/C11H14N4/c1-4-13-11-10(8-14-15(11)7-1)9-2-5-12-6-3-9/h1,4,7-9,12H,2-3,5-6H2
    • InChIKey: YXEBMVRNYRRBMB-UHFFFAOYSA-N
    • SMILES: N1CCC(C2C=NN3C=CC=NC3=2)CC1

計算された属性

  • 精确分子量: 202.121846464g/mol
  • 同位素质量: 202.121846464g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 215
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.2Ų
  • XLogP3: 0.4

4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-738453-1.0g
4-{pyrazolo[1,5-a]pyrimidin-3-yl}piperidine
1258637-83-0
1g
$0.0 2023-06-06

4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidine 関連文献

4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidineに関する追加情報

Recent Advances in the Study of 4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidine (CAS: 1258637-83-0) in Chemical Biology and Medicine

The compound 4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidine (CAS: 1258637-83-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. This heterocyclic scaffold, characterized by a pyrazolo[1,5-a]pyrimidine core linked to a piperidine moiety, has demonstrated promising activity in modulating various biological targets, including kinases and G-protein-coupled receptors (GPCRs). Recent studies highlight its potential as a key intermediate in the development of novel therapeutics for oncology, neurodegenerative diseases, and inflammatory disorders.

One of the most notable applications of 4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidine is its role as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4/6, which are critical regulators of the cell cycle. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit nanomolar potency against CDK4/6, with improved selectivity profiles compared to existing inhibitors like palbociclib. The research team employed structure-activity relationship (SAR) analysis to optimize the scaffold, leading to compounds with enhanced pharmacokinetic properties and reduced off-target effects.

In addition to its kinase inhibitory activity, 4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidine has shown potential in targeting the central nervous system (CNS). A preclinical study published in ACS Chemical Neuroscience (2024) revealed that certain analogs of this compound can cross the blood-brain barrier (BBB) and exhibit neuroprotective effects in models of Parkinson's disease. The mechanism involves modulation of dopamine D2 receptors and attenuation of oxidative stress, suggesting a multi-target approach to neurodegeneration.

The synthetic accessibility of 4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidine has also been a focus of recent research. A 2024 paper in Organic Process Research & Development described a scalable, cost-effective synthesis route for this scaffold, employing a one-pot cyclization strategy with a yield exceeding 85%. This advancement addresses previous challenges in large-scale production, paving the way for further clinical development of derivatives.

Despite these promising developments, challenges remain in the optimization of 4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidine-based therapeutics. Issues such as metabolic stability, solubility, and potential drug-drug interactions require further investigation. Ongoing research is exploring prodrug strategies and formulation technologies to overcome these limitations. The compound's versatility, however, positions it as a valuable tool for both drug discovery and chemical biology research in the coming years.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue